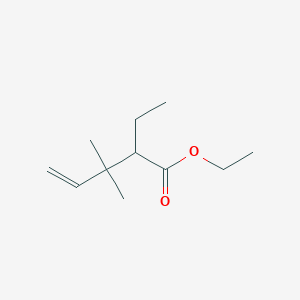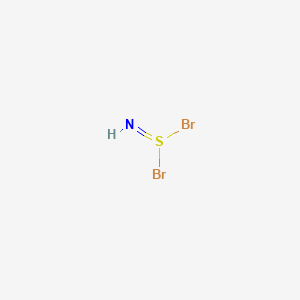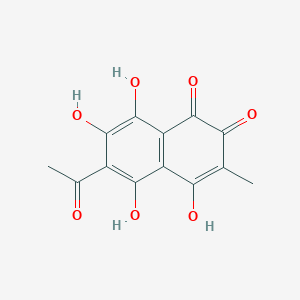
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane is an organosilicon compound that belongs to the class of trisiloxanes. This compound is characterized by the presence of two chlorine atoms, four ethoxy groups, and three silicon atoms in its molecular structure. It is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane can be synthesized through the reaction of 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as fractional distillation and chromatography, is common in industrial production.
化学反応の分析
Types of Reactions: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups in the presence of water and an acid or base catalyst.
Condensation Reactions: The compound can undergo condensation reactions with other silanes or siloxanes to form larger silicon-based polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl or aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Water, with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Condensation: Other silanes or siloxanes, often in the presence of a catalyst like platinum or tin compounds.
Major Products Formed:
Substitution Reactions: Alkyl or aryl-substituted trisiloxanes.
Hydrolysis: Silanol-containing trisiloxanes.
Condensation Reactions: Larger silicon-based polymers or networks.
科学的研究の応用
1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and silicon-based polymers.
Biology: Employed in the modification of surfaces for biological assays and as a component in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
作用機序
The mechanism of action of 1,5-dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane involves its ability to form strong bonds with various substrates through its silicon-oxygen and silicon-carbon bonds. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions enable it to modify surfaces, enhance adhesion, and improve the mechanical properties of materials.
類似化合物との比較
- 1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane
- 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
- 1,1,3,3-Tetramethyldisiloxane
Comparison: 1,5-Dichloro-1,1,5,5-tetraethoxy-3,3-dimethyltrisiloxane is unique due to the presence of ethoxy groups, which enhance its solubility in organic solvents and its reactivity in hydrolysis and condensation reactions. In contrast, similar compounds like 1,5-dichloro-1,1,3,3,5,5-hexamethyltrisiloxane and 1,3-dichloro-1,1,3,3-tetramethyldisiloxane lack these ethoxy groups, resulting in different chemical properties and applications.
特性
CAS番号 |
64793-18-6 |
|---|---|
分子式 |
C10H26Cl2O6Si3 |
分子量 |
397.47 g/mol |
IUPAC名 |
bis[[chloro(diethoxy)silyl]oxy]-dimethylsilane |
InChI |
InChI=1S/C10H26Cl2O6Si3/c1-7-13-20(11,14-8-2)17-19(5,6)18-21(12,15-9-3)16-10-4/h7-10H2,1-6H3 |
InChIキー |
XOAVQHKRADRPSB-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](OCC)(O[Si](C)(C)O[Si](OCC)(OCC)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylidene}hydroxylamine](/img/structure/B14504210.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)




![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)

![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)

